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molecular formula C10H8N2O3S B2847480 DI(Pyridin-2-YL) sulfite CAS No. 105125-43-7

DI(Pyridin-2-YL) sulfite

Cat. No. B2847480
M. Wt: 236.25
InChI Key: YIZMNGKCMZDQJW-UHFFFAOYSA-N
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Patent
US06759429B2

Procedure details

Under nitrogen atmosphere, to a solution of 2-hydroxypyridine (2.66 g) and NEt3 (4.05 mL) in THF (80 mL) was added dropwise SOCl2 (1.05 mL) under ice-cooling, and the mixture was stirred for one hour. The mixture was filtered, and the solvent was evaporated under reduced pressure to give di-2-pyridyl sulfite (3.02 g, 91%).
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
4.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.CC[N:10]([CH2:13]C)CC.[O:15]=[S:16](Cl)Cl.[CH2:19]1[CH2:23][O:22][CH2:21][CH2:20]1>>[S:16]([O:22][C:23]1[CH:19]=[CH:20][CH:21]=[CH:13][N:10]=1)([O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:15]

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
4.05 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.05 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(OC1=NC=CC=C1)OC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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